molecular formula C22H26N2O3 B4966967 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine

Cat. No. B4966967
M. Wt: 366.5 g/mol
InChI Key: IPSKAQXHQWVZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine, commonly known as DMQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptor that plays a critical role in mediating fast excitatory neurotransmission in the central nervous system. DMQX has been widely used as a research tool to investigate the physiological and pathological functions of the AMPA receptor.

Mechanism of Action

DMQX acts as a competitive antagonist of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor. It binds to the receptor at the glutamate binding site and prevents the binding of glutamate, thereby blocking the activation of the receptor. This leads to a decrease in the excitatory neurotransmission mediated by the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It has also been shown to block the induction of long-term depression (LTD), a cellular mechanism that underlies the weakening of synaptic connections. DMQX has been shown to have neuroprotective effects in various models of neurological disorders, such as ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DMQX has several advantages as a research tool. It is a highly selective antagonist of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor and does not significantly affect other glutamate receptors. It has a high affinity for the receptor and is effective at low concentrations. However, DMQX has some limitations as a research tool. It is relatively expensive and can be difficult to synthesize. It also has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on DMQX. One area of research is the development of more potent and selective N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor antagonists. Another area of research is the investigation of the role of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMQX, as well as its potential side effects.

Synthesis Methods

DMQX can be synthesized through a multi-step synthetic route. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(bromomethyl)phenethylamine to form the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. The second step involves the reaction of the intermediate with N,N-dimethyl-2-chloroacetamide to form the intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethyl-2-chloroacetamide. The final step involves the reaction of the intermediate with 7-methoxy-4-methylquinoline to form DMQX.

Scientific Research Applications

DMQX has been widely used as a research tool to investigate the physiological and pathological functions of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor. It has been used to study the role of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor in synaptic plasticity, learning, and memory. It has also been used to investigate the role of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15-12-22(23-19-14-17(25-3)7-8-18(15)19)24(2)11-10-16-6-9-20(26-4)21(13-16)27-5/h6-9,12-14H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSKAQXHQWVZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N(C)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethylquinolin-2-amine

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